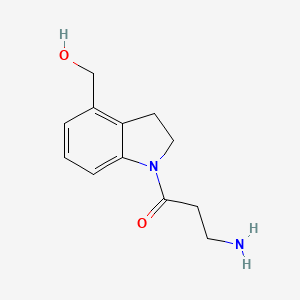![molecular formula C12H15N3OS B1478578 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol CAS No. 2098031-24-2](/img/structure/B1478578.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” is a chemical compound that can be used for pharmaceutical testing . It is a type of thiazolo[5,4-b]pyridine, a class of compounds that have been found to have potent inhibitory activity .
Synthesis Analysis
Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances in moderate to good yields . A one-pot synthesis method has been described for the preparation of related compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity . The structure-activity relationships (SAR) study showed that certain functionalities were important for this inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques such as NMR and HRMS .
Scientific Research Applications
Heterocyclic Compound Applications in Medicinal Chemistry
Chemical Properties and Biological Activities : Heterocyclic compounds containing thiazole and pyridine units have been extensively studied for their diverse chemical properties and biological activities. These include their use in the synthesis of complex compounds, demonstrating a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Synthesis and Pharmacological Analysis : Research on the synthesis of condensed thiazolopyridines has revealed methods that are significant for the development of physiologically active substances. These methods have led to the discovery of compounds exhibiting analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, antidiabetic, antibacterial, anti-tuberculosis, and anticancer activities (Chaban, 2015).
Optoelectronic Materials : Quinazoline and pyrimidine derivatives, which are structurally related to thiazolopyridines, have been applied in the creation of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for developing novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Design and Synthesis : The synthesis and transformation of heterocyclic compounds, including those with thiazolopyridine units, have been crucial in drug design and synthesis. These compounds are explored for their potential in organic synthesis, catalysis, and drug applications, especially for their roles in asymmetric catalysis and the synthesis of medicinally important molecules (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Target of Action
The compound contains a thiazolo[5,4-b]pyridine moiety, which is a biologically relevant purine bioisostere . Compounds with this structure have been reported to interact with a wide range of receptor targets .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to impact various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Related compounds have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes including cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, this compound has been shown to bind to other biomolecules such as proteins and nucleic acids, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced tumor growth . In non-cancerous cells, the compound’s impact on cell signaling pathways and gene expression can vary, highlighting the importance of context-specific studies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. The compound inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may diminish over extended periods due to potential adaptive responses by cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in signaling and gene expression . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its function and efficacy .
properties
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-6-15(7-4-9)12-14-10-2-1-5-13-11(10)17-12/h1-2,5,9,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBWJJOXRVNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



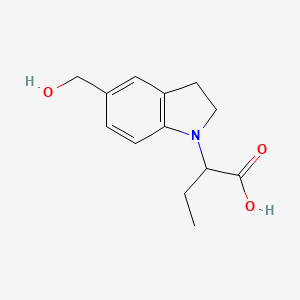

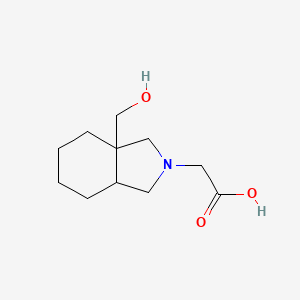
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

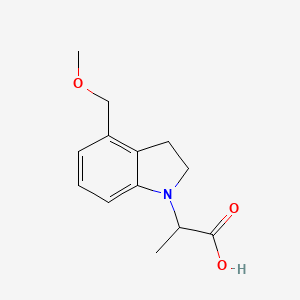

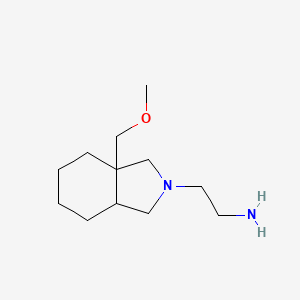
![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
